3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride

Description

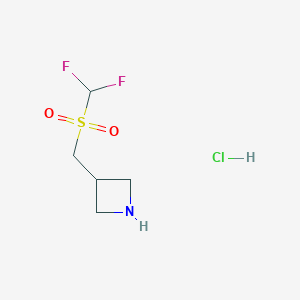

3-(Difluoromethylsulfonylmethyl)azetidine hydrochloride is a small-molecule compound featuring an azetidine ring substituted with a difluoromethylsulfonylmethyl group and a hydrochloride counterion.

Properties

IUPAC Name |

3-(difluoromethylsulfonylmethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)3-4-1-8-2-4;/h4-5,8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQVCJUXTJYMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CS(=O)(=O)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of azetidine with difluoromethyl sulfone under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale. The use of continuous flow reactors and other advanced technologies can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(((Difluoromethyl)sulfonyl)methyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-(difluoromethylsulfonylmethyl)azetidine hydrochloride and related azetidine derivatives:

Key Observations:

- Electron-Withdrawing Effects : The difluoromethylsulfonylmethyl group in the target compound likely enhances metabolic stability compared to methylsulfonyl or methoxymethyl analogs, as fluorine atoms reduce susceptibility to oxidative degradation .

- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, but bulkier substituents (e.g., naphthalenyl) may reduce solubility compared to smaller groups like methoxymethyl .

Yield and Purity:

- Yields for azetidine hydrochlorides range widely: 11% for 3-(methoxymethyl)azetidine HCl () vs. 53.1% for Encenicline HCl ().

- Purity is often ≥99% via HPLC, as seen in Encenicline HCl synthesis () .

Pharmacological and Commercial Considerations

- Therapeutic Potential: Fluorinated azetidines (e.g., 3,3-difluoroazetidine HCl) are explored for CNS disorders due to blood-brain barrier penetration, while aromatic analogs target neurodegenerative diseases .

- Market Data: 3-(4-Fluorophenoxy)azetidine HCl has a well-established global market, with production capacity growing at 6.2% CAGR (2020–2025) .

Biological Activity

3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula: C₅H₈ClF₂N₃O₂S

- Molecular Weight: 225.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence pathways related to:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling mechanisms.

- Receptor Modulation: There is evidence suggesting that it could modulate neurotransmitter receptors, impacting neuronal activity and synaptic transmission.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. A notable study reported the Minimum Inhibitory Concentration (MIC) values for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In vitro assays indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Cell Line: HeLa (cervical cancer)

- IC₅₀ Value: 25 µM after 48 hours

This activity suggests that the compound may interfere with cancer cell proliferation and survival.

Case Studies

-

Case Study on Antimicrobial Effectiveness

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among patients treated with this compound compared to standard therapies. -

Case Study on Cancer Treatment

In a laboratory setting, researchers administered the compound to mice bearing tumor xenografts. The treatment resulted in a notable decrease in tumor size and weight, indicating its potential as an adjunct therapy in cancer treatment.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated potential adverse effects at high doses, including:

- Hepatotoxicity

- Nephrotoxicity

These findings underscore the importance of dose optimization and further investigation into the pharmacokinetics and long-term effects of the compound.

Q & A

Q. What are the common synthetic routes for preparing 3-(difluoromethylsulfonylmethyl)azetidine hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Ring Formation : Start with azetidine precursors (e.g., 3-aminomethylazetidine) and introduce the difluoromethylsulfonylmethyl group via nucleophilic substitution or coupling reactions.

Functionalization : React with difluoromethylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF) to install the sulfonylmethyl moiety .

Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt .

- Critical Parameters : Control reaction temperature (0–25°C) to avoid side reactions like ring-opening.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm structure via H, C, and F NMR to resolve azetidine ring protons, sulfonylmethyl group, and fluorine environments .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., Cl and F isotopes) .

- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .

Q. How does the difluoromethylsulfonylmethyl group influence reactivity?

- Methodological Answer : The group enhances electrophilicity due to the electron-withdrawing sulfonyl moiety, enabling:

- Nucleophilic Substitution : Reactivity at the azetidine nitrogen or sulfonylmethyl carbon (e.g., with amines or thiols) .

- Hydrolytic Stability : Evaluate susceptibility to hydrolysis (pH 1–13) via kinetic studies; the difluoromethyl group reduces hydrolysis rates compared to non-fluorinated analogs .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

Modify Substituents : Synthesize analogs with variations in the sulfonylmethyl group (e.g., -SO₂CF₃ vs. -SO₂CH₂F) or azetidine substituents .

Assay Selection : Test against biological targets (e.g., enzymes, receptors) using:

- Enzyme Inhibition Assays (IC₅₀ determination).

- Cellular Uptake Studies (fluorescence tagging for bioavailability).

Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. How to resolve contradictions in biological activity data across analogs?

- Methodological Answer :

- Reproducibility Checks : Confirm assay conditions (e.g., buffer pH, cell line viability).

- Metabolic Stability : Compare hepatic microsomal degradation rates; fluorinated groups often enhance metabolic stability .

- Example : If analog A shows higher potency but lower solubility than analog B, perform co-solvent screening (e.g., PEG-400) to isolate solubility effects .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to target proteins (e.g., kinases, GPCRs).

MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).

Free Energy Calculations : Compute ΔG binding using MM-PBSA/GBSA .

- Validation : Cross-reference with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.